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Compound of Interest

Compound Name: 6-Bromo-4-chloronicotinic acid

Cat. No.: B1378894

An In-Depth Technical Guide to 6-Bromo-4-chloronicotinic Acid: A Core Building Block for
Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-4-chloronicotinic acid, a
key heterocyclic building block for researchers, medicinal chemists, and professionals in drug
development. We will delve into its molecular characteristics, a robust synthetic pathway with
mechanistic insights, predictive spectroscopic analysis for structural verification, and its pivotal
role in contemporary therapeutic modalities like targeted protein degradation.

Core Physicochemical Properties and Structure

6-Bromo-4-chloronicotinic acid is a substituted pyridine derivative, a class of compounds of
immense interest in medicinal chemistry. Its structural and electronic properties make it a
versatile scaffold for elaboration into more complex target molecules.

Molecular Structure

The molecule consists of a pyridine ring functionalized with a carboxylic acid at the 3-position, a
chlorine atom at the 4-position, and a bromine atom at the 6-position. The IUPAC name is 6-
bromo-4-chloropyridine-3-carboxylic acid.

The arrangement of these functional groups creates a unique electronic landscape. The
pyridine nitrogen and the two halogen atoms act as electron-withdrawing groups, rendering the
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aromatic ring electron-deficient. This influences its reactivity, particularly in nucleophilic
aromatic substitution reactions. The carboxylic acid group provides a crucial synthetic handle
for amide bond formation, a common linkage in pharmaceutical agents.

Caption: Molecular structure of 6-Bromo-4-chloronicotinic acid.

Physicochemical Data

The key quantitative data for this compound are summarized below for quick reference.

Property Value Reference(s)
CAS Number 1060808-92-5 [1][2]
Molecular Formula CeH3BrCINO2 [1112]
Molecular Weight 236.45 g/mol [1][2]
Appearance White to off-white solid [3]

Purity Typically 297% [1]

6-Bromo-4-chloropyridine-3-
Synonyms ] ] [2][3]
carboxylic acid

Synthesis and Mechanistic Rationale

While several synthetic routes may be conceived, a logical and robust pathway involves a
multi-step sequence starting from 4,6-dichloronicotinic acid. This approach leverages well-
established, high-yielding reactions common in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process:

e Preparation of 4,6-Dichloronicotinic Acid: This starting material can be synthesized from its
commercially available ethyl ester via basic hydrolysis.[4][5]

o Selective Nucleophilic Amination: The dichloro-precursor undergoes a selective nucleophilic
aromatic substitution (SNAr) to install an amino group at the 6-position, yielding 6-amino-4-

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1378894?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-4-6-dichloronicotinic-acid-synthesis-applications-wu
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_and_Purification_of_Ethyl_4_6_dichloronicotinate.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-4-6-dichloronicotinic-acid-synthesis-applications-wu
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_and_Purification_of_Ethyl_4_6_dichloronicotinate.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-4-6-dichloronicotinic-acid-synthesis-applications-wu
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_and_Purification_of_Ethyl_4_6_dichloronicotinate.pdf
https://www.chemicalbook.com/synthesis/ethyl-4-6-dichloronicotinate.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-4-6-dichloronicotinic-acid-synthesis-applications-wu
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_and_Purification_of_Ethyl_4_6_dichloronicotinate.pdf
https://www.chemicalbook.com/synthesis/ethyl-4-6-dichloronicotinate.htm
https://www.chemimpex.com/products/23268
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

chloronicotinic acid.

+ Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is
subsequently displaced by a bromide ion to afford the final product.[6][7]

Ethyl 4,6-Dichloronicotinate

1. NaOH, H20/THF
2. HClI (aq)
(Hydrolysis)

4,6-Dichloronicotinic Acid

NH4OH, Heat
(Selective Amination)

6-Amino-4-chloronicotinic Acid

1. NaNOz, HBr (aq), 0°C
2. CuBr, HBr, Heat
(Sandmeyer Reaction)

6-Bromo-4-chloronicotinic Acid

(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 6-bromo-4-chloronicotinic acid.
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Detailed Experimental Protocol and Causality

Step 1: Synthesis of 4,6-Dichloronicotinic Acid from Ethyl 4,6-Dichloronicotinate
e Protocol:

o Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1

vIv).

o Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and stir the mixture at
room temperature until TLC or LC-MS analysis indicates complete consumption of the
starting ester.

o Remove the organic solvents under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow
addition of concentrated hydrochloric acid.

o Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry
under vacuum to yield 4,6-dichloronicotinic acid.[4]

o Expertise & Causality: The use of a mixed solvent system ensures the solubility of both the
ester and the aqueous base. Saponification (ester hydrolysis) is a robust and high-yielding
reaction. Acidification protonates the carboxylate salt, causing the less soluble carboxylic
acid to precipitate, simplifying purification.

Step 2: Synthesis of 6-Amino-4-chloronicotinic Acid

e Protocol:

o

Charge a pressure vessel with 4,6-dichloronicotinic acid (1.0 eq) and aqueous ammonium
hydroxide (excess, e.g., 10-15 eq).

Seal the vessel and heat to 120-140 °C for 12-24 hours.

o

[¢]

Cool the reaction mixture to room temperature and carefully vent the vessel.

[¢]

Acidify the solution with acetic acid or HCI to precipitate the product.
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o Filter, wash with water, and dry to obtain 6-amino-4-chloronicotinic acid.[8]

o Expertise & Causality: In dichloropyridines, the halogen at the 6-position (para to the
nitrogen) is generally more activated towards nucleophilic substitution than the halogen at
the 4-position (ortho to the nitrogen). This regioselectivity is driven by the ability of the
pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, with
more effective stabilization for para-attack. Using a sealed vessel and elevated temperatures
is necessary to drive the SNAr reaction with ammonia as the nucleophile.

Step 3: Sandmeyer Bromination to 6-Bromo-4-chloronicotinic Acid

e Protocol:

o

Suspend 6-amino-4-chloronicotinic acid (1.0 eq) in an aqueous solution of hydrobromic
acid (HBr, e.g., 48%, excess). Cool the mixture to 0-5 °C in an ice-salt bath.

o Slowly add a solution of sodium nitrite (NaNO3z, 1.1 eq) in water dropwise, maintaining the
temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the
diazonium salt.

o In a separate flask, prepare a solution of copper(l) bromide (CuBr, 1.2 eq) in HBr.
o Slowly add the cold diazonium salt solution to the CuBr solution.

o Allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C)
until the evolution of nitrogen gas ceases.

o Cool the reaction mixture, collect the precipitate by filtration, wash with water, and dry.
Recrystallization from a suitable solvent like ethanol/water may be required for further
purification.

o Expertise & Causality: This is a classic Sandmeyer reaction.[6][7] Diazotization of the
primary amine with nitrous acid (generated in situ from NaNO:2 and HBr) creates an excellent
leaving group (N2). The copper(l) catalyst facilitates a single-electron transfer to the
diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a
bromine atom from a copper(ll) bromide species, yielding the final product and regenerating
the Cu(l) catalyst.[7]
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Spectroscopic Characterization (Predictive
Analysis)

For a novel or specialized building block, verifying its structure is paramount. While public
spectral data is scarce, the expected NMR and MS features can be reliably predicted based on

fundamental principles.
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Analysis

Predicted Features

1H NMR

The spectrum is expected to be simple, showing
two signals in the aromatic region (typically &
7.5-9.0 ppm). The proton at the 2-position (H-2)
and the proton at the 5-position (H-5) will each
appear as a singlet, as they have no adjacent
protons (ortho or meta coupling is negligible or
absent). The H-2 signal will likely be downfield
of the H-5 signal due to its proximity to the ring

nitrogen.

13C NMR

Six distinct signals are expected, one for each
carbon atom. The carboxylic acid carbon (C-3)
will be the most downfield (& ~165-170 ppm).
The carbon bearing the bromine (C-6) and the
carbon bearing the chlorine (C-4) will have their
chemical shifts influenced by the halogen's
inductive and resonance effects. The remaining
three aromatic carbons (C-2, C-3, C-5) will
appear in the typical aromatic region for
pyridines (6 ~120-155 ppm).

Mass Spec.

The mass spectrum will show a characteristic
molecular ion cluster due to the natural isotopic
abundances of bromine (7°Br: ~50.7%, 8!Br:
~49.3%) and chlorine (3>Cl: ~75.8%, 3’Cl:
~24.2%). This will result in three main peaks in
the molecular ion region: M (containing 7°Br and
35Cl), M+2 (containing 8Br and 3°Cl OR 7°Br and
37Cl), and M+4 (containing 8Br and 3’Cl). The
approximate intensity ratio of these peaks will
be 3:4:1.[9][10]

Applications in Drug Discovery

The primary value of 6-bromo-4-chloronicotinic acid lies in its utility as a versatile

intermediate for constructing libraries of complex molecules, particularly for two of the most
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dynamic areas of modern drug discovery: targeted protein degradation and kinase inhibition.

Core Scaffold for PROTACs

This molecule is explicitly categorized as a "Protein Degrader Building Block".[1] Proteolysis
Targeting Chimeras (PROTACS) are heterobifunctional molecules that induce the degradation
of a target protein. APROTAC consists of three parts: a "warhead" that binds the target protein,
a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

6-Bromo-4-chloronicotinic acid is an ideal precursor for the "warhead" component.

o Synthetic Handle: The carboxylic acid group is a perfect attachment point for the linker,
typically via a stable amide bond.

o Vectors for Diversification: The bromine atom at the 6-position and the chlorine atom at the
4-position serve as orthogonal handles for diversification using cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig). This allows chemists to rapidly synthesize a library of
analogs with different substituents to optimize binding affinity and selectivity for the target
protein.

Intermediate for Kinase Inhibitors

The substituted pyridine core is a common feature in many FDA-approved kinase inhibitors.
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of
diseases like cancer. The functional handles on 6-bromo-4-chloronicotinic acid allow for the
installation of various pharmacophoric groups required for potent and selective kinase
inhibition. The bromine atom, in particular, is a valuable precursor for introducing aryl or
heteroaryl groups via Suzuki coupling, a key strategy in building inhibitors that target the ATP-
binding site of kinases.

Safety and Handling

As a halogenated organic acid, 6-bromo-4-chloronicotinic acid must be handled with
appropriate care in a laboratory setting.

e Hazard Identification: The compound is classified as harmful if swallowed, causes skin
irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
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e Handling Precautions:
o Use only in a well-ventilated area, preferably a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.

o Avoid breathing dust, fumes, or vapors.
o Wash hands thoroughly after handling.

o Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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